3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide
Description
The compound 3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide (CAS: 518018-85-4) is a hydrazide derivative featuring a benzimidazole core linked to an indole-3-ylidene moiety via a methyl-substituted propanehydrazide bridge. Its molecular formula is C₁₉H₁₇N₅O₂, with a molar mass of 347.37 g/mol . This compound belongs to a class of molecules designed for applications in medicinal chemistry, particularly targeting receptors or enzymes associated with inflammation, pain, or cancer .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12(10-24-11-20-15-8-4-5-9-16(15)24)18(25)23-22-17-13-6-2-3-7-14(13)21-19(17)26/h2-9,11-12,21,26H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDZLCBHRVCLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N=NC3=C(NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole moiety linked to an indole derivative, which is thought to contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, synthesized indolylbenzoimidazoles have shown activity against various pathogens, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium smegmatis
- Candida albicans
In particular, compounds with low minimum inhibitory concentrations (MIC) were identified, indicating strong antimicrobial potential. For example, certain derivatives exhibited MIC values less than 1 µg/mL against Staphylococcus aureus .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound ID | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3ao | Staphylococcus aureus | < 1 |
| 3ad | Staphylococcus aureus | 3.9 - 7.8 |
| 3aq | Candida albicans | 3.9 |
| 3ag | Mycobacterium smegmatis | 3.9 |
Anticancer Activity
Beyond antimicrobial properties, benzimidazole derivatives have also been evaluated for their anticancer effects. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In vitro studies have shown that specific derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Molecular docking studies suggest potential interactions between the compound and key bacterial proteins involved in cell wall synthesis and metabolism. These interactions may disrupt essential cellular processes, leading to bacterial death. For instance, the binding affinity to FtsZ proteins and pyruvate kinases has been highlighted as a critical factor in the antibacterial mechanism .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Findings from Comparative Analysis
Impact of Substituents on Bioactivity: Halogenation (e.g., bromine in ) increases molar mass and may enhance binding affinity to hydrophobic targets. Oxadiazole derivatives (e.g., ) exhibit strong analgesic properties due to electron-deficient heterocyclic cores, which improve interaction with pain-associated receptors. Diethylamino groups () improve solubility and enable interactions with charged residues in enzymes or receptors.
Structural Configuration :
- The (E)-configuration of the indole-3-ylidene group (common to all analogs) is essential for maintaining planar geometry, facilitating π-π stacking with biological targets .
- Substitution at the benzylidene or hydrazide moiety (e.g., hydroxyl, methoxy, or naphthyl groups) modulates melting points and stability. For instance, compound 3c () has a high melting point (239–240°C), indicating strong intermolecular interactions.
Biological Performance :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
